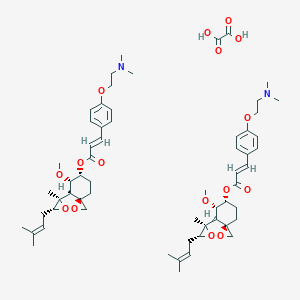

Beloranib hemioxalate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

529511-79-3 |

|---|---|

Molecular Formula |

C60H84N2O16 |

Molecular Weight |

1089.3 g/mol |

IUPAC Name |

bis([(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate);oxalic acid |

InChI |

InChI=1S/2C29H41NO6.C2H2O4/c2*1-20(2)7-13-24-28(3,36-24)27-26(32-6)23(15-16-29(27)19-34-29)35-25(31)14-10-21-8-11-22(12-9-21)33-18-17-30(4)5;3-1(4)2(5)6/h2*7-12,14,23-24,26-27H,13,15-19H2,1-6H3;(H,3,4)(H,5,6)/b2*14-10+;/t2*23-,24-,26-,27-,28+,29+;/m11./s1 |

InChI Key |

ZKEMUPZLDSXZCX-CEVDDVLHSA-N |

Isomeric SMILES |

CC(=CC[C@H]1O[C@@]1([C@@H]2[C@]3(OC3)CC[C@H]([C@H]2OC)OC(=O)/C=C/C4=CC=C(C=C4)OCCN(C)C)C)C.CC(=CC[C@H]1O[C@@]1([C@@H]2[C@]3(OC3)CC[C@H]([C@H]2OC)OC(=O)/C=C/C4=CC=C(C=C4)OCCN(C)C)C)C.C(=O)(O)C(=O)O |

Canonical SMILES |

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C.CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C.C(=O)(C(=O)O)O |

Synonyms |

(3R,4S,5S,6R)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methyl-2-buten-1-yl)-2-oxiranyl)-1-oxaspiro(2.5)oct-6-yl (2E)-3-(4-(2-(dimethylamino)ethoxy)phenyl)acrylate beloranib CKD-732 CKD732 O-(4-dimethylaminoethoxycinnamoyl)fumagillol |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Beloranib Hemioxalate on Methionine Aminopeptidase 2 (MetAP2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beloranib hemioxalate, a fumagillin-class inhibitor of methionine aminopeptidase 2 (MetAP2), has demonstrated significant potential in the regulation of metabolic processes, particularly in the context of obesity.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of action of Beloranib on MetAP2, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. While the clinical development of Beloranib was halted due to adverse events, the study of its mechanism continues to provide valuable insights into metabolic regulation.[3]

Core Mechanism: Inhibition of MetAP2

Beloranib exerts its effects by irreversibly inhibiting MetAP2, a bifunctional metalloprotease crucial for the post-translational modification of proteins.[1] MetAP2's primary enzymatic role is the cleavage of the N-terminal methionine from nascent polypeptide chains, a critical step for the subsequent N-myristoylation of a specific subset of proteins.[4] This modification, the attachment of a myristate group to an N-terminal glycine, is essential for the proper localization and function of these proteins.[5]

Quantitative Data on Beloranib-MetAP2 Interaction

| Parameter | Value | Key Interacting Residues | Reference |

| Docking Score | -6.2 kcal/mol | His231, Tyr444, Leu447, His382 | N/A |

For comparison, other potent MetAP2 inhibitors have been developed, providing a benchmark for the efficacy of this class of drugs.

| Inhibitor | IC50 Value | Reference |

| M8891 | 52 nM (human MetAP2) | [6] |

| TNP-470 | N/A | [7] |

Clinical trials have established effective doses of Beloranib for achieving significant weight loss, further underscoring its potency in a physiological context.

| Dose | Median Weight Loss (4 weeks) | Study Population | Reference |

| 0.9 mg/m² (intravenous) | -3.8 kg | Obese Women | [2] |

Downstream Signaling Pathways

The inhibition of MetAP2 by Beloranib triggers a cascade of downstream signaling events that ultimately lead to reduced lipogenesis and increased lipolysis. These effects are primarily mediated through the disruption of N-myristoylation of key signaling proteins.

The Gαi/cAMP/PKA/HSL Pathway: Promoting Lipolysis

One of the critical targets of MetAP2-mediated N-myristoylation is the alpha subunit of the inhibitory G protein (Gαi). N-myristoylation is required for the membrane localization and function of Gαi.

-

Mechanism: By inhibiting MetAP2, Beloranib prevents the N-myristoylation of Gαi.

-

Consequence: Non-myristoylated Gαi is unable to associate with the cell membrane and inhibit adenylyl cyclase.

-

Signaling Cascade: This leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates Hormone-Sensitive Lipase (HSL). Activated HSL promotes the breakdown of triglycerides into free fatty acids and glycerol, leading to increased fat mobilization.

The SREBP/ERK Pathway: Inhibiting Lipogenesis

MetAP2 inhibition has also been shown to suppress the activity of Sterol Regulatory Element-Binding Protein (SREBP), a key transcription factor in lipid and cholesterol biosynthesis. This effect is thought to be mediated through the Extracellular signal-Regulated Kinase (ERK) pathway.

-

Mechanism: The precise mechanism linking MetAP2 inhibition to the SREBP/ERK pathway is still under investigation, but it is hypothesized to involve the altered function of other N-myristoylated proteins that influence this cascade.

-

Consequence: Suppression of SREBP activity leads to a downregulation of genes involved in fatty acid and cholesterol synthesis.

-

Signaling Cascade: Reduced ERK signaling has been observed following MetAP2 inhibition, which is known to be a regulator of SREBP activity.

References

- 1. Inhibition of the methionine aminopeptidase 2 enzyme for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]

- 6. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

The Molecular Pathway of Beloranib-Induced Weight Loss: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beloranib, a fumagillin-class methionine aminopeptidase 2 (MetAP2) inhibitor, has demonstrated significant weight loss in clinical trials.[1][2][3][4] Its development was halted due to safety concerns, specifically thromboembolic events.[4][5][6] However, the profound metabolic effects of Beloranib have spurred ongoing research into its mechanism of action to identify safer, next-generation therapeutics.[5][7] This technical guide provides an in-depth overview of the molecular pathways implicated in Beloranib-induced weight loss, supported by quantitative data from clinical studies and detailed experimental protocols for key assays. While initially attributed solely to MetAP2 inhibition, emerging evidence suggests a more complex mechanism of action.[7]

Core Mechanism of Action: MetAP2 Inhibition and Beyond

Beloranib is a potent inhibitor of methionine aminopeptidase 2 (MetAP2), a bifunctional enzyme crucial for protein modification and cellular signaling.[8][9] The primary hypothesis for Beloranib's efficacy centers on the downstream consequences of MetAP2 inhibition, which lead to a multi-pronged effect on metabolism, including reduced fat synthesis, increased fat utilization, and decreased appetite.[4][10]

Downstream Signaling Cascades

MetAP2 inhibition by Beloranib triggers a cascade of molecular events that ultimately lead to weight loss. The key pathways identified are:

-

Suppression of Sterol Regulatory Element-Binding Protein (SREBP) Activity: MetAP2 inhibition is thought to suppress the activity of SREBP, a master transcriptional regulator of lipogenesis, via the ERK signaling pathway.[2][3] This leads to a reduction in the synthesis of fatty acids and cholesterol.

-

Modulation of Adipokines: Clinical trials have shown that Beloranib treatment leads to an increase in the levels of adiponectin and Fibroblast Growth Factor 21 (FGF21).[2][9][11] These hormones are known to enhance energy expenditure and fat utilization.

-

Activation of Brown Adipose Tissue (BAT): Preclinical studies suggest that MetAP2 inhibitors may exert their effects in part by enhancing β-adrenergic signaling in brown adipocytes, leading to increased thermogenesis and energy expenditure.

-

Inhibition of Adipogenesis: In vitro studies have demonstrated that MetAP2 inhibition can block the differentiation of pre-adipocytes into mature fat cells.

The following diagram illustrates the proposed signaling pathway of Beloranib.

Quantitative Data from Clinical Trials

Multiple clinical trials have evaluated the efficacy of Beloranib in different patient populations. The following tables summarize the key quantitative findings.

Table 1: Efficacy of Beloranib in Obese Adults (12-Week, Phase II Study)[1]

| Treatment Group | Mean Weight Loss (kg) |

| Placebo | -0.4 ± 0.4 |

| Beloranib 0.6 mg | -5.5 ± 0.5 |

| Beloranib 1.2 mg | -6.9 ± 0.6 |

| Beloranib 2.4 mg | -10.9 ± 1.1 |

Table 2: Efficacy of Beloranib in Prader-Willi Syndrome (26-Week, Phase III Study)[3][4][5]

| Treatment Group | Mean Change in Body Weight (%) | Mean Change in Hyperphagia Score |

| Placebo | +4.0 | - |

| Beloranib 1.8 mg | -8.2 | -6.3 units |

| Beloranib 2.4 mg | -9.45 | -7.0 units |

Table 3: Efficacy of Beloranib in Hypothalamic Injury-Associated Obesity (Phase II Study)[10]

| Treatment Duration | Mean Weight Loss (kg) - Beloranib 1.8 mg | Mean Weight Loss (kg) - Placebo |

| 4 Weeks | -3.4 | -0.3 |

| 8 Weeks (Open-label extension) | -6.2 | N/A |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to investigate the molecular mechanisms of MetAP2 inhibitors like Beloranib.

3T3-L1 Preadipocyte Differentiation and Oil Red O Staining

This protocol is essential for studying adipogenesis and the effects of compounds on fat cell development.

Workflow Diagram:

Protocol:

-

Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum.

-

Induction of Differentiation: Two days post-confluence (Day 0), change the medium to a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

Maturation:

-

On Day 2, replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every 2 days.

-

-

Oil Red O Staining:

-

Wash differentiated adipocytes with PBS and fix with 10% formalin for 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain with a freshly prepared Oil Red O working solution for 10-15 minutes.

-

Wash with water until the water runs clear.

-

-

Quantification: Elute the stain with isopropanol and measure the absorbance at 510 nm. Alternatively, visualize and quantify lipid droplets using microscopy.

Immunoblotting for Adipogenic Transcription Factors

This protocol is used to determine the protein expression levels of key regulators of adipogenesis.

Protocol:

-

Protein Extraction: Lyse differentiated 3T3-L1 adipocytes in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against PPARγ, C/EBPα, and adiponectin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the ability of differentiated adipocytes to take up glucose, a key function of fat cells.

Protocol:

-

Cell Culture and Differentiation: Differentiate 3T3-L1 preadipocytes in 24-well plates as described in section 3.1.

-

Serum Starvation: Serum-starve the mature adipocytes in serum-free DMEM for 2-4 hours.

-

Incubation with Test Compound: Incubate the cells with Beloranib or other test compounds for the desired time.

-

Glucose Uptake: Add a fluorescent glucose analog, such as 2-NBDG, to the cells and incubate for 30-60 minutes.

-

Washing: Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader.

Seahorse XF Analyzer for Mitochondrial Respiration

This assay assesses the impact of a compound on cellular metabolism by measuring the oxygen consumption rate (OCR).

Protocol:

-

Cell Seeding: Seed 3T3-L1 adipocytes in a Seahorse XF96 cell culture microplate.

-

Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.

-

Compound Injection: Load the Seahorse XF sensor cartridge with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) and the test compound (Beloranib).

-

Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and perform the assay to measure real-time changes in OCR.

Conclusion

Beloranib's significant impact on weight loss underscores the therapeutic potential of targeting the MetAP2 pathway for the treatment of obesity and related metabolic disorders. While its clinical development was halted, the understanding of its molecular mechanisms continues to evolve. The downstream effects of MetAP2 inhibition, including the suppression of SREBP-mediated lipogenesis and the modulation of key adipokines like adiponectin and FGF21, provide a strong rationale for the development of next-generation MetAP2 inhibitors with improved safety profiles. The experimental protocols detailed in this guide serve as a valuable resource for researchers dedicated to advancing this promising area of drug discovery. Further investigation into the precise interplay of these signaling pathways will be crucial for unlocking the full therapeutic potential of this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. lonza.picturepark.com [lonza.picturepark.com]

- 4. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]

- 5. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 8. Differentiation of 3T3-L1 Cells and Oil Red O Staining [bio-protocol.org]

- 9. 2.4. Glucose Uptake Assay [bio-protocol.org]

- 10. Respiration and glycolysis measurement [bio-protocol.org]

- 11. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]

The In Vivo Pharmacodynamics of Beloranib Hemioxalate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Beloranib hemioxalate, a synthetic analog of the natural compound fumagillin, is a potent and selective inhibitor of methionine aminopeptidase 2 (MetAP2).[1][2] Initially investigated as an anti-angiogenic agent for cancer therapy, its significant effects on weight loss shifted its clinical development focus to the treatment of obesity.[2][3] Although its development was ultimately halted due to safety concerns, particularly an increased risk of venous thromboembolism, the study of beloranib has provided valuable insights into the role of MetAP2 in regulating metabolism and energy homeostasis.[2][4] This guide provides an in-depth look at the in vivo pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and study designs.

Mechanism of Action

Beloranib exerts its pharmacodynamic effects through the irreversible inhibition of MetAP2, a bifunctional enzyme crucial for protein maturation and cellular proliferation.[2][3][5] By covalently modifying a key histidine residue in the active site of MetAP2, beloranib disrupts its enzymatic activity.[6] This inhibition triggers a cascade of downstream effects that collectively contribute to weight loss and improved metabolic parameters.

The key pathways and effects influenced by beloranib's inhibition of MetAP2 include:

-

Attenuation of the ERK1/2 Pathway : Inhibition of MetAP2 is thought to suppress the activity of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key pathway in cell signaling.[1][6]

-

Suppression of Lipid Synthesis : Beloranib has been shown to suppress the activity of sterol regulatory element-binding protein (SREBP), a master regulator of lipid biosynthesis.[1]

-

Increased Energy Expenditure : In animal models, beloranib treatment has been associated with increased core temperature and energy expenditure, suggesting a direct effect on metabolic rate.[1][7] This may be mediated by direct action on brown adipose tissue (BAT), enhancing fatty acid metabolism.[7]

-

Anti-angiogenic Effects : As a MetAP2 inhibitor, beloranib inhibits angiogenesis, the formation of new blood vessels.[1][8] This was the initial therapeutic target for its development in oncology.[3]

-

Cell Cycle Arrest : MetAP2 inhibition can lead to G1 cell cycle arrest and inhibit cell proliferation, particularly in endothelial cells.[3][5][8]

In Vivo Pharmacodynamics: Preclinical Animal Models

Beloranib demonstrated robust anti-obesity effects across various preclinical models, including diet-induced obese (DIO) and genetically obese (e.g., ob/ob) mice and rats.[1][5][9] The primary effects observed were significant reductions in body weight and adiposity, often accompanied by a decrease in food intake.[1][10]

Quantitative Data from Animal Studies

| Parameter | Animal Model | Treatment Details | Result | Reference |

| Body Weight | Diet-Induced Obese (DIO) Mice | Subcutaneous admin. for 4 weeks | 25% reduction in body weight | [9] |

| Body Weight Gain | ob/ob Mice | 2.5–10 mg/kg/day (subcutaneous) | Dose-dependent reduction in body weight gain | [9] |

| Food Intake | Obese Rats | Subcutaneous admin. for 7 days | Significant decrease in food intake | [1][11] |

| Fat Mass | DIO Mice | Subcutaneous admin. for 4 weeks | Primary contributor to weight loss was decreased fat mass | [9] |

| Adipocyte Size | Obese and Non-obese Rats | Subcutaneous administration | Decrease in the size of adipocytes | [1][10] |

| Energy Expenditure | ARC Mice | Subcutaneous administration | Greater core temperature, suggesting increased energy expenditure | [1] |

Experimental Protocol: Murine Obesity Model

A typical experimental workflow for evaluating beloranib in a diet-induced obesity mouse model is outlined below. Such studies are crucial for establishing proof-of-concept and understanding the primary physiological effects of the drug candidate.

In Vivo Pharmacodynamics: Human Clinical Trials

Beloranib progressed through Phase I, II, and III clinical trials, where it consistently demonstrated clinically and statistically significant weight loss in obese participants.[12] The trials included populations with general obesity, obesity with type 2 diabetes, and rare genetic obesity disorders like Prader-Willi syndrome (PWS) and hypothalamic injury-associated obesity (HIAO).[4][11][13]

Quantitative Data from Human Studies

Table 1: Effects on Body Weight in Obese Individuals

| Study Phase | Population | Dose (subcutaneous, twice weekly) | Duration | Mean Weight Change vs. Placebo | Reference |

| Phase II | Obese Adults | 0.6 mg | 12 weeks | -5.1 kg | [12] |

| 1.2 mg | 12 weeks | -6.5 kg | [12] | ||

| 2.4 mg | 12 weeks | -10.5 kg | [12] | ||

| Phase IIb | Obese with Type 2 Diabetes | 1.2 mg | 26 weeks | -10.4% | [4] |

| 1.8 mg | 26 weeks | -9.6% | [4] | ||

| Phase IIa | Hypothalamic Injury Obesity | 1.8 mg | 4 weeks | -3.2 kg | [13] |

| Phase III | Prader-Willi Syndrome | 1.8 mg | 26 weeks | -12% | [11] |

| 2.4 mg | 26 weeks | -13.5% | [11] |

Table 2: Effects on Cardiometabolic Markers and Biomarkers

| Parameter | Study Population | Dose | Key Finding | Reference |

| LDL Cholesterol | Obese Adults | 0.9 mg/m² | 18% reduction | [6] |

| Triglycerides | Obese Adults | 0.9 mg/m² | 42% reduction | [6] |

| C-Reactive Protein (CRP) | Obese Adults | All doses | Significant reduction | [1][12] |

| HbA1c | Obese with Type 2 Diabetes | 1.2 mg & 1.8 mg | ~ -2.0% absolute change vs. -0.6% for placebo | [4] |

| Adiponectin | Obese Adults | 0.9 mg/m² | Significant increase | [1][6] |

| Leptin | Obese Adults | 0.9 mg/m² | Significant reduction | [1][6] |

| FGF-21 | Obese Adults | 0.9 mg/m² | Significant increase | [1][6] |

| β-hydroxybutyrate | Obese Adults | 0.9 mg/m² | Significant increase, consistent with fat metabolism | [1][6] |

Experimental Protocol: Randomized Controlled Trial (RCT)

The clinical efficacy and safety of beloranib were primarily assessed through double-blind, randomized, placebo-controlled trials. The design of a typical Phase IIb study is visualized below.

Safety and Tolerability

Across clinical trials, the most common adverse events associated with beloranib were generally mild to moderate and included sleep disturbances (increased sleep latency) and gastrointestinal issues like nausea and diarrhea, particularly at higher doses.[1][12] However, the critical safety issue that emerged during late-stage development was an imbalance of venous thromboembolic events, including fatal pulmonary embolism, in patients receiving beloranib compared to placebo.[4] This severe adverse event profile led to the termination of all clinical development programs for the drug in 2016.[2]

Conclusion

This compound, through its potent inhibition of MetAP2, demonstrated a novel and effective mechanism for producing substantial weight loss and improving cardiometabolic risk factors in both preclinical models and human subjects. Its pharmacodynamic profile, characterized by reduced lipid synthesis and increased fat metabolism, confirmed MetAP2 as a viable therapeutic target for obesity. Despite its promising efficacy, the unacceptable risk of thromboembolic events underscored a critical safety liability, ultimately halting its path to clinical use. The legacy of beloranib research continues to inform the development of next-generation MetAP2 inhibitors, with a focus on uncoupling the desired metabolic benefits from the adverse vascular effects.

References

- 1. Portico [access.portico.org]

- 2. Beloranib - Wikipedia [en.wikipedia.org]

- 3. The development of MetAP-2 inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

- 5. JCI Insight - MetAP2 inhibition reduces food intake and body weight in a ciliopathy mouse model of obesity [insight.jci.org]

- 6. researchgate.net [researchgate.net]

- 7. MetAP2 inhibition increases energy expenditure through direct action on brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. fpwr.org [fpwr.org]

- 12. Efficacy and safety of beloranib for weight loss in obese adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A randomized, placebo-controlled trial of beloranib for the treatment of hypothalamic injury-associated obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

Beloranib: A Fumagillin Analog for Obesity Research - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beloranib, a fumagillin analog, emerged as a potent anti-obesity agent by targeting methionine aminopeptidase 2 (MetAP2), an enzyme implicated in angiogenesis and cellular metabolism.[1][2][3] Initially investigated as an anti-cancer therapeutic due to its antiangiogenic properties, preclinical studies revealed a significant and consistent side effect of weight loss.[1][4] This discovery pivoted the clinical development of Beloranib towards treating severe obesity and rare obesity-related disorders.[1][2] This technical guide provides a comprehensive overview of Beloranib, summarizing its mechanism of action, quantitative data from key clinical trials, and an outline of the experimental methodologies employed in its evaluation. While the development of Beloranib was ultimately halted due to safety concerns, specifically thromboembolic events, the wealth of data generated from its research offers valuable insights into the potential of MetAP2 inhibition as a therapeutic strategy for obesity and metabolic diseases.[5][6]

Introduction: From Antifungal to Anti-Obesity

Fumagillin, a natural product isolated from the fungus Aspergillus fumigatus, was first identified for its antimicrobial properties.[4] Decades later, it was serendipitously discovered to possess potent antiangiogenic activity.[4] This led to the synthesis of numerous fumagillin analogs, including Beloranib (formerly known as CKD-732 and ZGN-433), with the aim of developing novel cancer therapies.[1][3] During preclinical and early clinical development for oncology indications, a consistent and dose-dependent weight loss was observed in subjects treated with these analogs.[4] Recognizing the therapeutic potential of this effect, Zafgen Inc. spearheaded the clinical development of Beloranib for the treatment of obesity.[1][2]

Beloranib is a synthetic derivative of fumagillin, administered via subcutaneous injection.[2] Its primary mechanism of action is the irreversible inhibition of methionine aminopeptidase 2 (MetAP2), a cytosolic metalloenzyme.[1]

Mechanism of Action: MetAP2 Inhibition

Beloranib exerts its anti-obesity effects through the inhibition of MetAP2.[7] MetAP2 plays a crucial role in the post-translational modification of newly synthesized proteins by cleaving the N-terminal methionine.[5] The inhibition of MetAP2 by Beloranib is believed to modulate several downstream signaling pathways, leading to a reduction in food intake and an increase in energy expenditure.[1]

The proposed mechanisms include:

-

Suppression of Lipid Synthesis: MetAP2 inhibition has been shown to suppress the activity of sterol regulatory element-binding protein (SREBP), a key transcription factor involved in lipid and cholesterol biosynthesis. This action is thought to be mediated through the extracellular signal-regulated kinase (ERK) pathway.[1]

-

Stimulation of Fat Oxidation: Clinical data from Beloranib trials demonstrated an increase in β-hydroxybutyrate, a ketone body, suggesting a shift towards fat utilization for energy.

-

Modulation of Adipokines and Hormones: Treatment with Beloranib led to increased levels of adiponectin and fibroblast growth factor 21 (FGF-21), hormones that promote insulin sensitivity and energy expenditure.[1] Conversely, leptin levels decreased, consistent with a reduction in total adipose tissue.[1]

-

Central Effects on Appetite: Studies in animal models suggest that Beloranib may act on brain circuits that control food intake.[8]

Signaling Pathway of MetAP2 Inhibition by Beloranib

Caption: Signaling pathway of Beloranib via MetAP2 inhibition.

Quantitative Data from Clinical Trials

Beloranib was evaluated in several clinical trials across different patient populations with obesity. The following tables summarize the key efficacy and safety findings.

Efficacy Data

Table 1: Weight Loss in a 12-Week Phase II Study in Obese Adults [9]

| Treatment Group | Mean Weight Loss (kg) | Standard Error | p-value (vs. Placebo) |

| Placebo | -0.4 | 0.4 | - |

| Beloranib 0.6 mg | -5.5 | 0.5 | < 0.0001 |

| Beloranib 1.2 mg | -6.9 | 0.6 | < 0.0001 |

| Beloranib 2.4 mg | -10.9 | 1.1 | < 0.0001 |

Table 2: Weight Loss in a Phase 2a Study in Hypothalamic Injury-Associated Obesity (HIAO) [7][10]

| Treatment Group | Duration | Mean Weight Loss (kg) |

| Placebo | 4 weeks | -0.3 |

| Beloranib 1.8 mg | 4 weeks | -3.4 |

| Beloranib 1.8 mg | 8 weeks (open-label extension) | -6.2 |

Table 3: Efficacy in a 26-Week Phase 3 Study in Prader-Willi Syndrome (PWS) [8]

| Treatment Group | Mean Change in Body Weight (%) | p-value (vs. Placebo) | Mean Change in Hyperphagia Score (HQ-CT) | p-value (vs. Placebo) |

| Placebo | +4.0 | - | - | - |

| Beloranib 1.8 mg | -8.0 | - | Improvement | - |

| Beloranib 2.4 mg | -9.5 | - | Improvement | - |

Table 4: Cardiometabolic Risk Factor Improvements in Obese Adults (12-Week Phase II Study) [9]

| Parameter | Beloranib 2.4 mg | Placebo |

| Total Cholesterol | Significant Reduction | No significant change |

| LDL Cholesterol | Significant Reduction | No significant change |

| Triglycerides | Significant Reduction | No significant change |

| HDL Cholesterol | Increase | No significant change |

| High-sensitivity C-reactive protein (hs-CRP) | Improvement | No significant change |

Safety and Tolerability

Beloranib was generally well-tolerated in early-phase trials, with the most common adverse events being mild to moderate and transient.[9] However, the development program was terminated due to an increased risk of venous thromboembolism (VTE), including fatal cases of pulmonary embolism, observed in later-stage trials.[11][12]

Table 5: Common Adverse Events Reported in Beloranib Clinical Trials [9][13][14]

| Adverse Event | Severity | Frequency |

| Nausea | Mild to Moderate | More common with Beloranib |

| Diarrhea | Mild to Moderate | More common with Beloranib |

| Headache | Mild to Moderate | More common with Beloranib |

| Infusion/Injection Site Reactions | Mild | More common with Beloranib |

| Sleep Disturbance (Insomnia) | Mild to Moderate | Dose-related |

| Venous Thromboembolism (VTE) | Severe | Increased risk with Beloranib |

Experimental Protocols

Detailed, replicable step-by-step laboratory protocols for the clinical trials of Beloranib are not publicly available. The following descriptions are based on the methodologies reported in published studies and clinical trial registrations.

Clinical Trial Design and Workflow

The clinical trials for Beloranib were typically randomized, double-blind, and placebo-controlled.[9][10][13]

References

- 1. fpwr.org [fpwr.org]

- 2. Zafgen Presents Positive Safety and Efficacy Data From Phase 2 Trial of Beloranib in Severe Obesity and Proof of Concept Trial in Prader-Willi Syndrome at ECO 2015 - Larimar Therapeutics, Inc. [investors.larimartx.com]

- 3. scilit.com [scilit.com]

- 4. Zafgen completes patient enrolment of Phase IIa trial of obesity drug Beloranib - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Efficacy and safety of beloranib for weight loss in obese adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The international development of the modified hyperphagia questionnaire | RTI Health Solutions [rtihs.org]

- 10. A randomized, placebo-controlled trial of beloranib for the treatment of hypothalamic injury-associated obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Relationship Between Weight Loss, Changes in Serum hs-CRP Levels and apo A-1 Lipoprotein, and High-Density Lipoprotein-Cholesterol Ratios as Predictors for Improved Cardiovascular Risk Factors After Laparoscopic Sleeve Gastrectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DOT Language | Graphviz [graphviz.org]

- 13. fiercebiotech.com [fiercebiotech.com]

- 14. Beloranib | C29H41NO6 | CID 6918502 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Rise and Fall of Beloranib: A Technical Review of a Novel Anti-Obesity Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Beloranib hemioxalate, a fumagillin analog, emerged as a promising therapeutic agent for obesity by targeting methionine aminopeptidase 2 (MetAP2). Initially investigated as an anti-angiogenic agent for cancer, its potent effects on weight loss redirected its clinical development towards metabolic diseases. This technical guide provides a comprehensive overview of the discovery, development, and clinical evaluation of beloranib, detailing its mechanism of action, preclinical and clinical findings, and the ultimate reasons for its discontinuation.

Discovery and Preclinical Development

Beloranib was identified as a potent inhibitor of MetAP2, an enzyme crucial for the post-translational modification of proteins. The anti-obesity effects of MetAP2 inhibition were first observed in preclinical studies.

Preclinical Rationale and Key Findings

Early studies in rodent models of obesity demonstrated that beloranib induced significant weight loss, primarily through a reduction in food intake and an increase in energy expenditure. These effects were observed in both genetically obese (ob/ob) mice and diet-induced obese models.[1] Notably, the weight loss was predominantly from fat mass, with a relative preservation of lean body mass.

Mechanism of Action

Beloranib's primary mechanism of action is the inhibition of MetAP2. This inhibition leads to a cascade of downstream effects that collectively contribute to weight loss and improved metabolic parameters.

Signaling Pathways Affected by Beloranib

The inhibition of MetAP2 by beloranib is thought to impact several key signaling pathways involved in metabolism:

-

ERK1/2 Signaling: Beloranib has been shown to attenuate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is involved in adipogenesis and lipid metabolism.

-

SREBP-1c Regulation: By modulating ERK1/2 signaling, beloranib is believed to downregulate the activity of sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor that controls the expression of genes involved in fatty acid and cholesterol synthesis.

-

Adiponectin and FGF21 Regulation: Clinical studies have shown that beloranib treatment leads to increased levels of adiponectin and fibroblast growth factor 21 (FGF21), hormones that play crucial roles in regulating glucose and lipid metabolism and enhancing insulin sensitivity.[2]

Clinical Development

Beloranib underwent a series of clinical trials to evaluate its safety and efficacy in various patient populations with obesity.

Phase 1 Clinical Trial

An ascending dose-controlled trial in obese women demonstrated that intravenous administration of beloranib was well-tolerated and resulted in dose-dependent weight loss. The highest dose group showed a median weight loss of 1 kg per week over 26 days.[2] Improvements in triglycerides, LDL cholesterol, and C-reactive protein were also observed.[2]

Phase 2 Clinical Trials

Table 1: Summary of Phase 2 Clinical Trial Results for Beloranib

| Trial ID | Patient Population | N | Treatment Arms | Duration | Key Efficacy Outcomes | Key Safety Findings |

| ZAF-201 | Severely obese adults | 147 | Placebo, Beloranib 0.6 mg, 1.2 mg, 2.4 mg (twice weekly) | 12 weeks | Dose-dependent weight loss: -5.5 kg (0.6 mg), -6.9 kg (1.2 mg), -10.9 kg (2.4 mg) vs. -0.4 kg (placebo)[3] | Generally well-tolerated; dose-related sleep disturbance and GI adverse events.[3] |

| ZAF-221 | Adults with hypothalamic injury-associated obesity | 14 | Placebo, Beloranib 1.8 mg (twice weekly) | 4 weeks (double-blind) + 4 weeks (open-label) | Mean weight loss of 3.4 kg vs. 0.3 kg for placebo at 4 weeks; 6.2 kg at 8 weeks.[4][5] | Well-tolerated with no serious adverse events reported.[4] |

| Phase 2a PWS | Adults with Prader-Willi Syndrome | 17 | Placebo, Beloranib (doses not specified) | 8 weeks | Reduced body weight, fat mass, and attenuated hyperphagia-related behavior.[6] | Not detailed in available results. |

-

Study Design: Randomized, double-blind, placebo-controlled trial with an open-label extension.[5]

-

Participants: 14 obese patients with confirmed hypothalamic injury.[4]

-

Intervention: Twice-weekly subcutaneous injections of 1.8 mg beloranib or placebo for 4 weeks, followed by an optional 4-week open-label extension where all participants received beloranib.[5]

-

Primary Endpoint: Change in body weight from baseline.

-

Secondary Endpoints: Changes in lipids, C-reactive protein (CRP), and other cardiometabolic markers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. dovepress.com [dovepress.com]

- 3. Efficacy and safety of beloranib for weight loss in obese adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. investors.larimartx.com [investors.larimartx.com]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

Beloranib's Impact on Fatty Acid Metabolism and Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beloranib, a fumagillin analog, is a potent and selective inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme implicated in the regulation of cellular proliferation and metabolism. Initially investigated as an anti-cancer agent, Beloranib demonstrated significant and sustained weight reduction in preclinical and clinical studies, sparking interest in its potential as an anti-obesity therapeutic. This technical guide provides an in-depth analysis of Beloranib's mechanism of action, with a specific focus on its profound effects on fatty acid metabolism and synthesis. We will explore the molecular pathways modulated by Beloranib, present quantitative data from key clinical trials, and detail the experimental protocols used to elucidate its metabolic effects.

Introduction

Obesity and its associated metabolic disorders, including type 2 diabetes and cardiovascular disease, represent a significant global health challenge. The intricate regulation of fatty acid metabolism is central to energy homeostasis, and its dysregulation is a hallmark of these conditions. Beloranib emerged as a novel therapeutic candidate by targeting MetAP2, an enzyme not traditionally associated with metabolic control. Inhibition of MetAP2 by Beloranib initiates a cascade of events that collectively lead to a net catabolic state, characterized by reduced fat synthesis and increased fat oxidation.[1][2] This guide will dissect the core mechanisms underlying these effects.

Mechanism of Action: MetAP2 Inhibition

Beloranib's primary molecular target is Methionine aminopeptidase 2 (MetAP2), a bifunctional enzyme that removes the N-terminal methionine from nascent proteins.[3] While the precise downstream effectors of MetAP2 that mediate its metabolic effects are still under investigation, a key proposed mechanism involves the modulation of signaling pathways that regulate lipid metabolism.

One of the critical pathways affected by MetAP2 inhibition is the sterol regulatory element-binding protein (SREBP) pathway.[1][3] SREBPs are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis. By inhibiting MetAP2, Beloranib is thought to suppress the activity of SREBPs, leading to a downstream reduction in the expression of key lipogenic enzymes.[1]

The following diagram illustrates the proposed signaling pathway of Beloranib's action:

Quantitative Effects on Fatty Acid Metabolism

Clinical trials with Beloranib (also known as ZGN-433) have demonstrated significant effects on key markers of fatty acid metabolism. The following tables summarize the quantitative data from these studies.

Table 1: Effect of Beloranib on Plasma Lipids

| Dose | Treatment Duration | Analyte | Percent Change from Baseline | p-value | Reference |

| 0.9 mg/m² | 26 days | Triglycerides | -38% | <0.05 | |

| 0.9 mg/m² | 26 days | LDL Cholesterol | -23% | <0.05 | |

| 0.6 mg | 12 weeks | Triglycerides | Dose-dependent reduction | <0.0001 vs placebo | [4] |

| 1.2 mg | 12 weeks | Triglycerides | Dose-dependent reduction | <0.0001 vs placebo | [4] |

| 2.4 mg | 12 weeks | Triglycerides | Dose-dependent reduction | <0.0001 vs placebo | [4] |

| 0.6 mg | 12 weeks | LDL Cholesterol | Dose-dependent reduction | <0.0001 vs placebo | [4] |

| 1.2 mg | 12 weeks | LDL Cholesterol | Dose-dependent reduction | <0.0001 vs placebo | [4] |

| 2.4 mg | 12 weeks | LDL Cholesterol | Dose-dependent reduction | <0.0001 vs placebo | [4] |

Table 2: Effect of Beloranib on Markers of Fat Oxidation and Body Composition

| Dose | Treatment Duration | Analyte/Parameter | Observation | Reference |

| 0.9 mg/m² | 26 days | Beta-hydroxybutyrate | Increased to levels seen with very low-energy diets | |

| 1.8 mg | 4 weeks | Body Fat Content | 8.1% reduction vs. placebo | |

| 0.6 mg | 12 weeks | Body Weight | -5.5 ± 0.5 kg | [4] |

| 1.2 mg | 12 weeks | Body Weight | -6.9 ± 0.6 kg | [4] |

| 2.4 mg | 12 weeks | Body Weight | -10.9 ± 1.1 kg | [4] |

These data consistently show that Beloranib treatment leads to a significant reduction in circulating triglycerides and LDL cholesterol, coupled with an increase in beta-hydroxybutyrate, a ketone body that is a product of fatty acid oxidation.[4] The observed weight loss is primarily driven by a reduction in fat mass.[4]

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the effects of Beloranib on fatty acid metabolism.

Measurement of Plasma Lipids (Triglycerides and LDL Cholesterol)

Objective: To quantify the concentration of triglycerides and LDL cholesterol in plasma samples.

Methodology:

-

Sample Collection: Whole blood is collected from subjects in EDTA-containing tubes. Plasma is separated by centrifugation.[5]

-

Triglyceride Measurement: Plasma triglyceride levels are typically determined using an enzymatic assay. This method involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids. The glycerol is then quantified, often through a colorimetric or fluorometric reaction.[6]

-

LDL Cholesterol Measurement: LDL cholesterol can be measured directly using homogenous assays or calculated using the Friedewald equation, provided that triglyceride levels are not excessively high. The reference method, beta-quantification, involves ultracentrifugation to separate lipoprotein fractions followed by cholesterol measurement in the LDL fraction.[7]

Measurement of Plasma Beta-Hydroxybutyrate

Objective: To quantify the concentration of the ketone body beta-hydroxybutyrate in plasma as an indicator of fatty acid oxidation.

Methodology:

-

Sample Collection: Blood is collected in tubes containing a glycolytic inhibitor (e.g., sodium fluoride) to prevent ex vivo metabolism. Plasma or serum is then separated.[8]

-

Enzymatic Assay: The most common method for measuring beta-hydroxybutyrate is an enzymatic assay using β-hydroxybutyrate dehydrogenase. This enzyme catalyzes the oxidation of β-hydroxybutyrate to acetoacetate, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the beta-hydroxybutyrate concentration.[9][10]

In Vitro Fatty Acid Oxidation Assay

Objective: To measure the rate of fatty acid oxidation in cells or tissue homogenates treated with Beloranib.

Methodology:

-

Cell/Tissue Preparation: Cells (e.g., hepatocytes, adipocytes) or tissue homogenates (e.g., liver, muscle) are prepared and incubated in a suitable buffer.

-

Radiolabeled Substrate: A radiolabeled fatty acid, typically [1-¹⁴C]palmitate or [9,10-³H]palmitate, is added to the incubation medium.[11][12]

-

Incubation: The cells or tissues are incubated with the radiolabeled substrate for a defined period, allowing for the uptake and oxidation of the fatty acid.

-

Measurement of Oxidation Products:

-

¹⁴CO₂ Trapping (for [1-¹⁴C]palmitate): The reaction is stopped, and the ¹⁴CO₂ produced from the complete oxidation of the labeled palmitate is trapped using a base (e.g., sodium hydroxide). The radioactivity is then measured by scintillation counting.[11]

-

³H₂O Production (for [9,10-³H]palmitate): The reaction is stopped, and the aqueous phase containing the ³H₂O produced during β-oxidation is separated from the labeled substrate. The radioactivity in the aqueous phase is then quantified.[12]

-

-

Data Analysis: The rate of fatty acid oxidation is calculated based on the amount of radiolabeled product formed per unit of protein or time.

The following diagram illustrates a typical workflow for an in vitro fatty acid oxidation assay:

Conclusion

Beloranib, through its inhibition of MetAP2, exerts significant effects on fatty acid metabolism, leading to a reduction in fatty acid synthesis and an increase in fatty acid oxidation. This dual mechanism contributes to the substantial weight loss and improvements in lipid profiles observed in clinical trials. The quantitative data and experimental protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working to understand and target the complex interplay between MetAP2 and metabolic regulation. Further research into the precise downstream targets of MetAP2 will be crucial for the development of next-generation therapeutics for obesity and related metabolic disorders.

References

- 1. dovepress.com [dovepress.com]

- 2. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the methionine aminopeptidase 2 enzyme for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dom-pubs.pericles-prod.literatumonline.com [dom-pubs.pericles-prod.literatumonline.com]

- 5. Cholesterol, Triglycerides, and Associated Lipoproteins - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Methods of Low-Density Lipoprotein-Cholesterol Measurement: Analytical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lab Test: Beta-Hydroxybutyrate (Blood) Level [ebmconsult.com]

- 9. researchgate.net [researchgate.net]

- 10. corelabsupplies.com [corelabsupplies.com]

- 11. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. β-oxidation assay [macdougald.lab.medicine.umich.edu]

Probing the Anti-Angiogenic Potential of Beloranib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beloranib, a fumagillin analog, is a potent inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme crucial for endothelial cell proliferation and, consequently, angiogenesis.[1][2] Initially investigated as an anti-cancer agent, its profound effects on weight loss led to its repurposing for the treatment of obesity.[1][2] This technical guide delves into the anti-angiogenic properties of Beloranib, elucidating its mechanism of action, summarizing key preclinical data, and providing detailed experimental protocols for assessing its anti-angiogenic efficacy. Despite the discontinuation of its clinical development due to thromboembolic events, the study of Beloranib and other MetAP2 inhibitors remains a compelling area of research for anti-angiogenic therapies.[3][4]

Mechanism of Action: MetAP2 Inhibition and Downstream Effects

Beloranib exerts its anti-angiogenic effects primarily through the irreversible inhibition of MetAP2.[5] MetAP2 is a bifunctional protein that, in addition to its enzymatic activity of cleaving the N-terminal methionine from nascent polypeptides, is also involved in regulating protein synthesis through the eukaryotic initiation factor 2-alpha (eIF2α) pathway.[1]

The inhibition of MetAP2's aminopeptidase activity is believed to be the key to its anti-angiogenic effect. This inhibition leads to a cytostatic effect on endothelial cells, arresting their proliferation and thus preventing the formation of new blood vessels.[6][7] The precise downstream signaling cascade following MetAP2 inhibition is not fully elucidated but is thought to involve the disruption of post-translational modifications of proteins essential for endothelial cell growth and survival.

Figure 1. Simplified signaling pathway of Beloranib's anti-angiogenic action.

Quantitative Preclinical Data

The anti-angiogenic activity of Beloranib and its analogs has been quantified in several preclinical studies. The following tables summarize the key findings.

Table 1: In Vitro Anti-Angiogenic Activity of MetAP2 Inhibitors

| Compound | Assay | Cell Line | Endpoint | Result | Reference |

| MetAP2 Inhibitors (unspecified) | Cell Proliferation | HUVEC | IC50 | 2.5 nM | [5] |

| Fumagillin | Cell Proliferation | HUVEC | Half-maximal inhibition | 0.5 ng/mL | [1] |

| AGM-1470 (TNP-470) | Cell Proliferation | Endothelial Cells | Half-maximal inhibition | ~10 pg/mL | [1] |

Table 2: In Vivo Anti-Angiogenic Activity of MetAP2 Inhibitors

| Compound | Model | Assay | Endpoint | Result | Reference |

| Fumagillin | Mouse Dorsal Air Sac | Tumor-induced neovascularization | Inhibition of angiogenesis | Suppression observed | [1] |

| AGM-1470 (TNP-470) | Mouse Model | Tumor Growth | Inhibition of tumor growth | Significant suppression | [1] |

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are crucial for the investigation of anti-angiogenic compounds like Beloranib.

In Vitro Assays

3.1.1. Endothelial Cell Proliferation Assay

This assay assesses the cytostatic effect of the test compound on endothelial cells.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.

-

Seeding: Cells are seeded in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Beloranib or vehicle control.

-

Incubation: Cells are incubated for 72 hours.

-

Quantification: Cell proliferation is measured using a standard method such as the MTT assay, which quantifies viable cells based on mitochondrial activity. The absorbance is read using a microplate reader.

-

Analysis: The IC50 value (the concentration at which 50% of cell proliferation is inhibited) is calculated from the dose-response curve.

3.1.2. Endothelial Cell Tube Formation Assay

This assay evaluates the ability of a compound to inhibit the differentiation of endothelial cells into capillary-like structures.

-

Matrigel Coating: A 96-well plate is coated with Matrigel, a basement membrane extract, and allowed to solidify at 37°C.

-

Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of Beloranib or vehicle control.

-

Incubation: The plate is incubated for 6-18 hours at 37°C.

-

Visualization: Tube formation is observed and photographed using an inverted microscope.

-

Quantification: The degree of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software. The percentage of inhibition is calculated relative to the vehicle control.

Figure 2. Experimental workflow for the endothelial cell tube formation assay.

Ex Vivo Assay

3.2.1. Aortic Ring Assay

This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis.

-

Aorta Excision: Thoracic aortas are excised from rats or mice under sterile conditions.

-

Ring Preparation: The aortas are cleaned of periadventitial fat and cut into 1 mm thick rings.

-

Embedding: The aortic rings are embedded in a collagen gel or Matrigel in a 48-well plate.

-

Treatment: Culture medium containing various concentrations of Beloranib or vehicle control is added to the wells.

-

Incubation: The plate is incubated for 7-14 days, with media changes every 2-3 days.

-

Visualization and Quantification: The outgrowth of microvessels from the aortic rings is observed and photographed at regular intervals. The extent of angiogenesis is quantified by measuring the length and number of sprouts using image analysis software.

In Vivo Assay

3.3.1. Matrigel Plug Assay

This in vivo assay is widely used to assess angiogenesis in a living organism.

-

Matrigel Preparation: Matrigel is mixed with a pro-angiogenic factor (e.g., bFGF or VEGF) and the test compound (Beloranib) or vehicle control on ice.

-

Injection: The Matrigel mixture is injected subcutaneously into the flank of mice. The Matrigel solidifies at body temperature, forming a plug.

-

Incubation: The mice are monitored for 7-14 days.

-

Plug Excision: The Matrigel plugs are excised.

-

Analysis: The degree of angiogenesis is quantified by measuring the hemoglobin content of the plugs (as an index of blood vessel formation) using a colorimetric assay (e.g., Drabkin's reagent). Alternatively, the plugs can be processed for histological analysis and the microvessel density determined by staining for endothelial cell markers such as CD31.

Figure 3. Experimental workflow for the in vivo Matrigel plug assay.

Conclusion

Beloranib, through its potent inhibition of MetAP2, demonstrates significant anti-angiogenic properties by suppressing endothelial cell proliferation. The preclinical data, though primarily from its analogs, strongly support its activity in vitro and in vivo. The experimental protocols detailed in this guide provide a robust framework for the further investigation of Beloranib and other MetAP2 inhibitors as potential anti-angiogenic agents. While its clinical development for obesity was halted, the unique mechanism of action of Beloranib warrants continued exploration in the context of angiogenesis-dependent diseases, with a careful consideration of its safety profile.

References

- 1. newjerseywoundhealing.org [newjerseywoundhealing.org]

- 2. researchgate.net [researchgate.net]

- 3. Antiangiogenic agents: studies on fumagillin and curcumin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scite.ai [scite.ai]

- 7. spandidos-publications.com [spandidos-publications.com]

Beloranib Hemioxalate's Impact on Adipocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beloranib hemioxalate is a potent inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme implicated in the regulation of cellular processes critical to metabolism and angiogenesis.[1] While initially explored as an anti-cancer agent, its significant effects on weight and fat mass reduction have positioned it as a molecule of interest for obesity and related metabolic disorders.[2] This technical guide provides an in-depth analysis of the impact of MetAP2 inhibition by compounds like Beloranib on adipocyte differentiation, a key process in the development of adipose tissue. Due to the limited availability of direct in vitro studies on this compound, this guide leverages detailed data from studies on BL6, a structurally and functionally similar MetAP2 inhibitor, to elucidate the core mechanisms of action on pre-adipocyte differentiation.[3] The clinical relevance of these findings is supported by trials where Beloranib treatment led to significant reductions in body fat mass and favorable changes in adipocyte-related biomarkers.[4][5]

Core Mechanism of Action

MetAP2 inhibitors exert their anti-adipogenic effects by interfering with the transcriptional cascade that governs the differentiation of pre-adipocytes into mature, lipid-storing adipocytes. The prevailing mechanism suggests that MetAP2 inhibition leads to the suppression of key adipogenic transcription factors, thereby attenuating the entire differentiation program.[3] One of the proposed downstream effects is the suppression of sterol regulatory element-binding protein (SREBP) activity through pathways related to extracellular signal-regulated kinases (ERK).[6] This, in turn, affects the expression of master regulators of adipogenesis.

Quantitative Data on MetAP2 Inhibition and Adipocyte Differentiation

The following tables summarize the quantitative effects of the MetAP2 inhibitor BL6 on 3T3-L1 pre-adipocyte differentiation. This data is derived from a key study investigating the anti-adipogenic properties of this class of compounds and serves as a strong proxy for the expected effects of this compound.[3]

Table 1: Dose-Dependent Inhibition of Lipid Accumulation in 3T3-L1 Adipocytes by MetAP2 Inhibitor BL6 [3]

| Treatment Group | Concentration (µM) | Absorbance at 510 nm (Oil Red O Staining) | Percentage Inhibition of Lipid Accumulation |

| Control (DMSO) | 0 | 1.25 (± 0.1) | 0% |

| BL6 | 20 | 1.20 (± 0.15) | 4% |

| BL6 | 50 | 0.85 (± 0.08) | 32% |

| BL6 | 100 | 0.60 (± 0.05) | 52% |

*Statistically significant reduction compared to control (p < 0.05). Data are presented as mean ± standard deviation.

Table 2: Effect of MetAP2 Inhibitor BL6 on Adipogenic Gene Expression in 3T3-L1 Cells [3]

| Gene | Treatment (100 µM BL6) | Fold Change vs. Control (DMSO) |

| PPARγ | 100 µM BL6 | ~0.7 (30% decrease) |

| C/EBPα | 100 µM BL6 | ~0.6 (40% decrease) |

| SREBP1 | 100 µM BL6 | ~0.5 (50% decrease) |

| FAS | 100 µM BL6 | ~0.4 (60% decrease)* |

| Adiponectin | 100 µM BL6 | ~0.7 (30% decrease) |

*Statistically significant reduction compared to control.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. beloranib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Aspergillus, angiogenesis, and obesity: the story behind beloranib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A MetAP2 inhibitor blocks adipogenesis, yet improves glucose uptake in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy and safety of beloranib for weight loss in obese adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

The Role of Methionine Aminopeptidase 2 (MetAP2) Inhibition in Metabolic Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine Aminopeptidase 2 (MetAP2), a ubiquitous metalloprotease, has emerged as a compelling therapeutic target for metabolic disorders, including obesity and type 2 diabetes.[1][2] Initially explored for its anti-angiogenic properties in oncology, the inhibition of MetAP2 has demonstrated profound effects on energy balance and glucose homeostasis.[3][4][5] This technical guide provides a comprehensive overview of the role of MetAP2 inhibition in metabolic diseases, detailing its mechanism of action, summarizing preclinical and clinical data, and outlining key experimental methodologies. This document is intended to serve as a resource for researchers and drug development professionals in the field of metabolic disorders.

Introduction to MetAP2

Methionine Aminopeptidase 2 (MetAP2) is a highly conserved intracellular enzyme that plays a crucial role in protein maturation.[6] Specifically, it catalyzes the removal of the N-terminal methionine from nascent polypeptide chains, a critical step for the proper function and localization of many proteins. MetAP2 is a member of the methionyl aminopeptidase family and is distinguished by its sensitivity to inhibition by the fumagillin class of compounds.[5][7] While MetAP2 is broadly expressed, its inhibition has shown surprisingly specific effects on endothelial and adipocyte function, underpinning its therapeutic potential in metabolic diseases.[1][8]

Mechanism of Action of MetAP2 Inhibition in Metabolic Regulation

The anti-obesity and anti-diabetic effects of MetAP2 inhibition are multifactorial, stemming from a combination of central and peripheral actions that collectively lead to a negative energy balance and improved glycemic control.

Central Effects on Appetite and Satiety

Preclinical studies have consistently shown that MetAP2 inhibitors reduce food intake.[3][7][9] This effect is thought to be mediated, at least in part, by the modulation of hypothalamic pathways that regulate appetite.[7] While the precise neuronal targets are still under investigation, the observed reduction in hyperphagia suggests a central mechanism of action contributing to weight loss.[7][9]

Peripheral Effects on Adipose Tissue and Energy Expenditure

MetAP2 inhibition exerts significant effects on adipose tissue biology. It has been shown to inhibit adipogenesis, the process of new fat cell formation, which is linked to its anti-angiogenic properties, as the expansion of adipose tissue is dependent on the formation of new blood vessels.[4][10] Furthermore, MetAP2 inhibitors have been demonstrated to increase energy expenditure.[1][3][8] This is potentially mediated by a direct action on brown adipocytes, enhancing β-adrenergic signaling and promoting thermogenesis.[8]

Improvement of Insulin Sensitivity and Glucose Metabolism

In addition to weight loss, MetAP2 inhibition directly improves parameters of glucose control. Clinical and preclinical studies have reported reductions in fasting glucose, insulin, and HbA1c levels.[1][6][7] The mechanisms underlying these improvements are likely a combination of weight loss-dependent and -independent effects, including enhanced insulin sensitivity in peripheral tissues and improved hepatic glucose uptake.[6][11][12]

Signaling Pathways

The inhibition of MetAP2 has been shown to impact several key signaling pathways involved in cell proliferation, metabolism, and inflammation. A notable downstream effect is the suppression of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway.[5] This is thought to contribute to the anti-proliferative and anti-inflammatory effects of MetAP2 inhibitors.

Figure 1: Simplified signaling pathway of MetAP2 inhibition.

MetAP2 Inhibitors in Development and Clinical Trials

The therapeutic potential of MetAP2 inhibition was first discovered with fumagillin, a natural product of Aspergillus fumigatus.[7] However, its clinical development has been hampered by concerns over neurotoxicity. This has led to the development of synthetic analogs with improved safety profiles.

Fumagillin and its Analogs (TNP-470)

Fumagillin and its semi-synthetic analog, TNP-470, were among the first MetAP2 inhibitors to be studied extensively.[3][5] While effective in preclinical models of obesity, their development for metabolic indications has been limited due to off-target effects.[3]

Beloranib (ZGN-433)

Beloranib is a fumagillin analog that has been investigated in several clinical trials for obesity.[2] It demonstrated significant weight loss and improvements in glycemic control in obese individuals.[10] However, its development was discontinued due to an increased risk of venous thromboembolism.[7]

ZGN-1061

ZGN-1061 is another MetAP2 inhibitor that was developed with the aim of an improved safety profile compared to beloranib.[1] Early clinical trials showed promising results in terms of glycemic control and weight loss in patients with type 2 diabetes.[1][2] Despite a seemingly better safety profile, its development was also discontinued.[1][2]

Quantitative Data on the Efficacy of MetAP2 Inhibitors

The following tables summarize the quantitative data from key preclinical and clinical studies on the effects of MetAP2 inhibitors on metabolic parameters.

Table 1: Preclinical Efficacy of MetAP2 Inhibitors

| Compound | Animal Model | Duration | Key Findings | Reference |

| ZGN-1258 | Obese Thm1-cko mice | 2 weeks | 17.1% reduction in body weight; decreased food intake, blood glucose, insulin, and leptin. | [7][9] |

| TNP-470 | ob/ob mice | 8 weeks | Significant weight reduction; reduced food intake. | [3][5] |

| ZGN-201 | Diet-induced obese mice | 9 months | 43% lower body weight; reduced fasting plasma glucose and insulin. | [3] |

| Fumagillin | High-fat, high-fructose fed dogs | 8 weeks | 29% reduction in food intake; 6% reduction in body weight; 44% reduction in glycemic excursion during OGTT. | [6][11] |

| ZGN-1061 | Diet-induced obese mice | 4 weeks | 25% reduction in body weight; reduced plasma glucose and insulin. | [1] |

Table 2: Clinical Efficacy of MetAP2 Inhibitors

| Compound | Patient Population | Duration | Key Findings | Reference |

| Beloranib | Obese adults | 12 weeks | Dose-dependent weight loss of 5.5 kg (0.6 mg), 6.9 kg (1.2 mg), and 10.9 kg (2.4 mg); reductions in waist circumference, triglycerides, and hs-CRP. | [1] |

| ZGN-1061 | Overweight/obese adults with T2DM | 12 weeks | Clinically meaningful reductions in HbA1c at 0.9 mg (-0.6%) and 1.8 mg (-1.0%) doses; 2.2% weight loss in the 1.8 mg group. | [1][2] |

| Beloranib | Obese adults with T2DM | 6 months | Significant reduction in body weight and HbA1c. | [6] |

Safety and Adverse Events

The clinical development of MetAP2 inhibitors has been challenged by safety concerns, primarily related to thromboembolic events.

Table 3: Reported Adverse Events of MetAP2 Inhibitors in Clinical Trials

| Compound | Adverse Event | Severity | Reference |

| Beloranib | Venous thromboembolism | Serious | [7] |

| Beloranib | Nausea, infusion site injury | Mild to moderate | [1] |

| ZGN-1061 | Generally well-tolerated, no specific safety signals identified in Phase II | Mild to moderate | [1] |

Key Experimental Protocols

This section provides a detailed methodology for a representative preclinical study evaluating a MetAP2 inhibitor in a diet-induced obese (DIO) mouse model.

In Vivo Efficacy Study in Diet-Induced Obese Mice

Figure 2: Workflow for assessing a MetAP2 inhibitor in vivo.

Detailed Protocol:

-

Animal Model: Male C57BL/6J mice, 6-8 weeks old, are fed a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity and insulin resistance.

-

Group Allocation: Mice are randomized into treatment and vehicle control groups (n=8-10 per group) based on body weight to ensure even distribution.

-

Drug Administration: The MetAP2 inhibitor is administered daily for a period of 4 weeks. The route of administration (e.g., oral gavage, subcutaneous injection) and vehicle will depend on the properties of the compound.

-

Monitoring: Body weight and food intake are measured weekly. Animals are monitored daily for any signs of toxicity or adverse effects.

-

Metabolic Phenotyping:

-

Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice are administered an oral glucose bolus (2 g/kg). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-gavage.

-

Insulin Tolerance Test (ITT): After a 4-6 hour fast, mice are given an intraperitoneal injection of insulin (0.75 U/kg). Blood glucose is measured at 0, 15, 30, 45, and 60 minutes post-injection.

-

-

Terminal Procedures: At the end of the study, mice are euthanized, and blood is collected for the analysis of plasma glucose, insulin, triglycerides, and other relevant biomarkers. Tissues such as the liver and various adipose depots (epididymal, subcutaneous) are collected, weighed, and processed for histological analysis (e.g., H&E staining for adipocyte size) and gene expression analysis (e.g., qPCR for markers of inflammation and lipid metabolism).

-

Statistical Analysis: Data are analyzed using appropriate statistical methods, such as t-tests or ANOVA, to determine the significance of the treatment effects.

Conclusion and Future Directions

The inhibition of MetAP2 represents a novel and potent mechanism for the treatment of obesity and type 2 diabetes. The consistent and significant weight loss and improvements in glycemic control observed in both preclinical and clinical studies underscore the therapeutic potential of this target. However, the adverse event profile, particularly the risk of thromboembolism, remains a significant hurdle for the clinical translation of current MetAP2 inhibitors.

Future research in this area should focus on:

-

Developing second-generation MetAP2 inhibitors with an improved safety profile that uncouples the metabolic benefits from the adverse effects on coagulation.

-

Further elucidating the downstream molecular mechanisms by which MetAP2 inhibition mediates its effects on appetite, energy expenditure, and glucose metabolism.

-

Identifying patient populations that are most likely to benefit from MetAP2 inhibitor therapy and are at a lower risk for adverse events.

A deeper understanding of the biology of MetAP2 and the development of safer inhibitors could unlock a new class of highly effective therapies for metabolic disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the methionine aminopeptidase 2 enzyme for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. MetAP2 inhibitor treatment of high-fat and -fructose-fed dogs: impact on the response to oral glucose ingestion and a hyperinsulinemic hyperglycemic clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MetAP2 inhibition reduces food intake and body weight in a ciliopathy mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MetAP2 inhibition increases energy expenditure through direct action on brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MetAP2 inhibition reduces food intake and body weight in a ciliopathy mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A MetAP2 inhibitor blocks adipogenesis, yet improves glucose uptake in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MetAP2 inhibitor treatment of high-fat and -fructose-fed dogs: impact on the response to oral glucose ingestion and a hyperinsulinemic hyperglycemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

The Chemistry of Beloranib Hemioxalate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beloranib, a fumagillin analog, is a selective and irreversible inhibitor of methionine aminopeptidase 2 (MetAP2).[1] Initially investigated as an anti-angiogenic agent for cancer treatment, its potent effects on weight loss shifted its clinical development towards obesity and related metabolic disorders.[2][3] Beloranib hemioxalate is the salt form of the active compound. This document provides a detailed technical guide on the chemistry of this compound, including its synthesis, mechanism of action, and analytical characterization.

Chemical Properties and Synthesis

This compound is a synthetic derivative of fumagillin, a natural product of Aspergillus fumigatus.[3] The chemical name for Beloranib is [(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate.[2]

Table 1: Physicochemical Properties of Beloranib and this compound

| Property | Value | Source |

| Beloranib | ||

| Molecular Formula | C₂₉H₄₁NO₆ | [1] |

| Molecular Weight | 499.6 g/mol | [1] |

| This compound | ||

| Molecular Formula | C₆₀H₈₄N₂O₁₆ | PubChem CID: 25144864 |

| Molecular Weight | 1089.3 g/mol | PubChem CID: 25144864 |

Synthesis of Beloranib

The synthesis of Beloranib involves the modification of fumagillol, a core scaffold derived from fumagillin. A key patent outlines a general process for creating fumagillol derivatives. While a specific, detailed protocol for Beloranib's industrial synthesis is not publicly available, the following represents a plausible synthetic route based on the available literature.

Experimental Protocol: Synthesis of a Fumagillol Derivative (General)

-

Preparation of the Cinnamic Acid Moiety: 4-hydroxycinnamic acid is reacted with 2-(dimethylamino)ethyl chloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield (E)-3-(4-(2-(dimethylamino)ethoxy)phenyl)acrylic acid.

-

Activation of the Carboxylic Acid: The resulting cinnamic acid derivative is then activated, for example, by conversion to its corresponding acid chloride using thionyl chloride or oxalyl chloride, or by using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Esterification with Fumagillol: The activated cinnamic acid derivative is reacted with fumagillol in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane) to form the desired ester, Beloranib.

-

Purification: The crude product is purified using chromatographic techniques, such as column chromatography on silica gel.

-

Salt Formation: To form the hemioxalate salt, the purified Beloranib free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of oxalic acid (0.5 equivalents) in the same or a compatible solvent. The this compound salt precipitates and is collected by filtration, washed with a cold solvent, and dried under vacuum.

Mechanism of Action

Beloranib exerts its biological effects through the irreversible inhibition of MetAP2, a cytosolic metalloenzyme.[1] MetAP2 plays a crucial role in the post-translational modification of proteins by cleaving the N-terminal methionine from nascent polypeptides.[4]

MetAP2 Signaling Pathway

The inhibition of MetAP2 by Beloranib disrupts several downstream signaling pathways, leading to its observed effects on weight loss and metabolism. One of the key mechanisms involves the regulation of the phosphorylation of eukaryotic initiation factor 2α (eIF2α).[5] MetAP2 is known to protect eIF2α from inhibitory phosphorylation.[1] By inhibiting MetAP2, Beloranib may lead to increased eIF2α phosphorylation, which in turn can reduce global protein synthesis but also selectively upregulate the translation of certain stress-response proteins.

Furthermore, MetAP2 inhibition has been shown to suppress the activity of sterol regulatory element-binding protein (SREBP), a key transcription factor in lipid and cholesterol biosynthesis, via ERK-related pathways.[6] This leads to reduced lipogenesis.